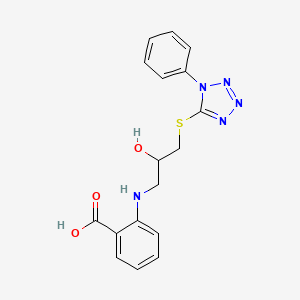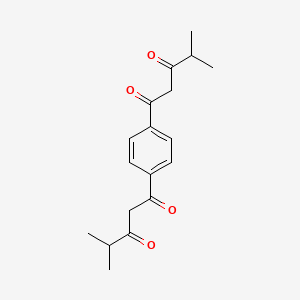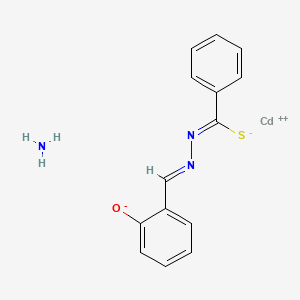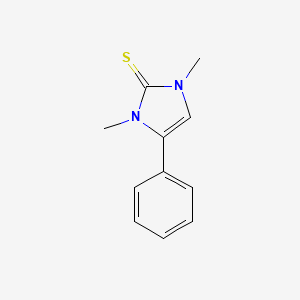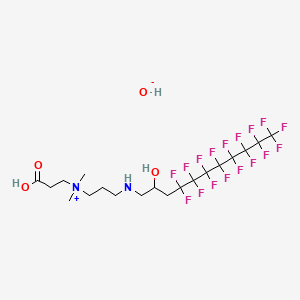
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its intricate structure, which includes a pyridine ring, an indole moiety, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester typically involves multiple steps, including the formation of the pyridinecarboxylic acid core, the introduction of the indole moiety, and the attachment of the piperidine ring. Common synthetic routes may include:
Formation of the Pyridinecarboxylic Acid Core: This step often involves the reaction of pyridine with carboxylating agents under controlled conditions.
Introduction of the Indole Moiety: The indole ring can be introduced through various methods, such as Fischer indole synthesis or other cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring is typically attached via nucleophilic substitution reactions, where the nitrogen atom of the piperidine ring attacks an electrophilic center on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
3-Pyridinecarboxylic acid, 2-(methyl(1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-4-piperidinyl)amino)-, methyl ester is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Eigenschaften
CAS-Nummer |
179557-42-7 |
|---|---|
Molekularformel |
C23H27N5O5S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
methyl 2-[[1-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperidin-4-yl]-methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27N5O5S/c1-27(21-18(23(30)33-2)5-4-10-24-21)17-8-11-28(12-9-17)22(29)20-14-15-13-16(26-34(3,31)32)6-7-19(15)25-20/h4-7,10,13-14,17,25-26H,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
VUIHMLIDUYCGNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



